Caffeic acid-pYEEIE TFA

Src kinase SH2 domain phosphopeptide antagonist

Caffeic acid-pYEEIE TFA is the highest-affinity ligand identified from a systematic SAR campaign targeting Src family SH2 domains, with an IC50 of 42 nM—30-fold more potent than Ac-pYEEIE. The TFA counterion confers 50 mg/mL aqueous solubility, eliminating precipitation during stock solution preparation and ensuring assay reproducibility. Its validated pan-family binding across Lck, Src, and Fyn SH2 domains makes it the definitive reference standard for FP/ELISA competition assays, SH2 inhibitor screening, and structural biology. Substitution with Ac-pYEEIE, pYEEI, or EPQpYEEIPIYL yields significantly lower potency and altered selectivity.

Molecular Formula C41H51F3N5O21P
Molecular Weight 1037.8 g/mol
Cat. No. B15623830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic acid-pYEEIE TFA
Molecular FormulaC41H51F3N5O21P
Molecular Weight1037.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20?,24-,25-,26-,27-,34-;/m0./s1
InChIKeyKIXUFVTZPVMUKC-UZFZOPFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeic Acid-pYEEIE TFA: A Non-Phosphopeptide Src Family SH2 Domain Antagonist for Signal Transduction Research


Caffeic acid-pYEEIE TFA is a chemically synthesized phosphopeptide conjugate designed as a high-affinity ligand for the Src homology 2 (SH2) domains of Src family kinases. It is structurally derived from the pentapeptide sequence pYEEIE (phosphotyrosine-Glu-Glu-Ile-Glu) and is N-terminally acylated with a caffeic acid moiety . The compound is distinguished by its exceptionally high binding affinity for the GST-Lck-SH2 domain, a feature that was established through an ELISA screening campaign where various hydroxyl aromatic acids were appended to the pYEEIE core [1]. The TFA salt form is commercially available to facilitate handling and solubility in aqueous biological assays. As a research-use-only tool compound, Caffeic acid-pYEEIE TFA is intended for use as a molecular probe in studies of Src family kinase signal transduction, competitive binding assays, and the development of novel SH2 domain inhibitors. The peptide sequence and caffeic acid conjugate structure are defined by the CAS registry number 507471-72-9 and possess a free acid molecular weight of 923.82 (the TFA salt form is M.Wt = 1037.83) .

Why Ac-pYEEIE, pYEEI, and Standard Phosphopeptides Cannot Substitute for Caffeic Acid-pYEEIE TFA in SH2 Domain Targeting


Due to structural variations in the N-terminal capping group and the peptide backbone, different pYEEIE-derived peptides exhibit substantial disparities in binding affinity for the Src SH2 domain, which precludes their interchangeable use in experimental workflows. The core pentapeptide sequence alone does not confer optimal binding; modifications to the N-terminus can either drastically enhance or diminish the affinity [1]. Consequently, substituting Caffeic acid-pYEEIE with standard phosphopeptides such as Ac-pYEEIE, pYEEI, or even the sequence-related EPQpYEEIPIYL would result in significantly lower potency and altered selectivity profiles, invalidating quantitative assays dependent on high-affinity SH2 domain blockade [2]. Furthermore, the TFA counterion form of Caffeic acid-pYEEIE imparts distinct physicochemical properties—particularly markedly improved aqueous solubility and handling characteristics—that are absent in the free acid form, which directly impacts the reliability of stock solution preparation and downstream assay reproducibility [3].

Quantitative Differentiation of Caffeic Acid-pYEEIE TFA: Binding Affinity, Selectivity, and Physicochemical Comparisons Against Closest Analogs


Direct Head-to-Head Binding Affinity: Caffeic Acid-pYEEIE Exhibits 30-Fold Higher Potency Than Ac-pYEEIE for the Src SH2 Domain

Caffeic acid-pYEEIE demonstrates a 30-fold higher binding activity for the Src SH2 domain compared to its direct structural analog Ac-pYEEIE [1]. This enhancement is attributed to the substitution of the standard N-terminal acetyl group with a caffeic acid moiety, which engages in favorable interactions within the SH2 binding pocket beyond the phosphotyrosine recognition site [1]. The absolute IC50 value for Caffeic acid-pYEEIE against the src SH2 domain is 42 nM .

Src kinase SH2 domain phosphopeptide antagonist binding affinity

Physicochemical Property Differentiation: TFA Salt Form Provides Enhanced Aqueous Solubility Relative to Free Acid Form

The TFA salt of Caffeic acid-pYEEIE exhibits a marked improvement in aqueous solubility compared to the free acid form. The TFA salt demonstrates solubility in water of 50 mg/mL (48.18 mM) [1], whereas the free acid form is limited to 2 mg/mL in PBS . This 25-fold solubility differential in aqueous media is critical for preparing concentrated stock solutions without precipitation. While the free acid and TFA salt retain identical biological activity profiles , the TFA counterion enhances peptide protonation, which promotes solubility in aqueous buffers and facilitates more reproducible assay preparation [1].

peptide solubility TFA salt aqueous solubility stock solution preparation

Cross-SH2 Domain Functional Consistency: Caffeic Acid-pYEEIE Maintains Similar Affinity Across Lck, Src, and Fyn SH2 Domains

Caffeic acid-pYEEIE exhibits similar binding affinity for the SH2 domains of three distinct Src family kinases: GST-Lck-SH2, GST-Src-SH2, and GST-Fyn-SH2 [1]. This pan-family SH2 domain binding profile is a functional property that distinguishes it from more narrowly targeted peptides. In contrast, the broader class of Src SH2 domain ligands can exhibit pronounced selectivity variations: for example, EPQpYEEIPIYL activates Src family members (including Lck, Hck, Fyn) via SH2 binding, while conformationally constrained pYEEI analogues show IC50 values ranging from 1.1–1.5 μM for high-affinity constrained peptides to >100 μM for corresponding linear analogues [2].

Src family kinases Lck Fyn pan-SH2 domain inhibitor selectivity profile

Molecular Rationale for Affinity Enhancement: Caffeic Acid N-Terminal Modification Superior to Alternative Hydroxyl Aromatic Acids

In a systematic SAR study evaluating various hydroxyl aromatic acids appended to the N-terminus of the pYEEIE core, caffeic acid was identified as the most potent substituent, yielding the 30-fold affinity enhancement over Ac-pYEEIE [1]. Furthermore, when the phosphotyrosine residue of Caffeic acid-pYEEIE was replaced with the non-phosphorylated analog DOPA (3,4-dihydroxyphenylalanine), generating Caffeic acid-DOPA-EEIE, the resulting compound exhibited 'less than 20 times decreased binding affinity for GST-Lck-SH2 than Ac-pYEEIE' [1]. This demonstrates that the caffeic acid N-terminal cap and the phosphotyrosine residue are both critical and non-redundant structural features that synergistically contribute to the high-affinity binding of Caffeic acid-pYEEIE [2].

structure-activity relationship caffeic acid N-terminal modification phosphopeptide design

Optimal Research Applications for Caffeic Acid-pYEEIE TFA Based on Quantified Binding and Physicochemical Evidence


High-Sensitivity Fluorescence Polarization and Competitive ELISA Assays for Src SH2 Domain Inhibitor Screening

Caffeic acid-pYEEIE TFA is ideally suited as a high-affinity probe or competitor in fluorescence polarization assays and ELISA formats for screening novel SH2 domain inhibitors. The compound's validated IC50 of 42 nM against the src SH2 domain [1] provides the sensitivity required to detect weak or moderate affinity interactions of test compounds. Its 30-fold higher affinity than Ac-pYEEIE [1] establishes a robust assay window for competition studies. The TFA salt form's 50 mg/mL aqueous solubility [2] ensures that high-concentration stock solutions can be reliably prepared without precipitation, facilitating consistent serial dilutions and minimizing well-to-well variability in microplate assays.

Structural Biology and Biophysical Studies of SH2 Domain-Ligand Interactions

The consistent pan-family binding profile of Caffeic acid-pYEEIE across the SH2 domains of Lck, Src, and Fyn [1] makes it a valuable tool ligand for comparative structural biology and biophysical studies (e.g., surface plasmon resonance, isothermal titration calorimetry, and NMR spectroscopy). The well-characterized binding affinity and the defined contribution of the caffeic acid N-terminal cap [1] provide a reliable reference point for molecular modeling, crystallography, and structure-activity relationship analyses. Its use as a control ligand enables researchers to calibrate binding assays for novel SH2 domain inhibitors and to dissect the energetic contributions of the phosphotyrosine recognition pocket versus adjacent binding subsites [2].

Cellular Assay Development for Src Family Kinase Signal Transduction Studies

Caffeic acid-pYEEIE TFA serves as a functional antagonist for probing Src family kinase SH2 domain-mediated protein-protein interactions in cellular contexts. The peptide's ability to bind with high affinity to SH2 domains and thereby block interactions with endogenous phosphoprotein partners is supported by evidence that structurally related SH2 domain ligands (e.g., Ac-Y*EEIE) inhibit src-phosphoprotein associations in cellular lysates [1]. The consistent affinity across Lck, Src, and Fyn SH2 domains [2] suggests that Caffeic acid-pYEEIE TFA can be deployed in cellular assays where the specific Src family kinase driving a phenotype may be ambiguous or where pan-family inhibition is desired. The high solubility of the TFA salt form in aqueous media [3] also supports its use in cell culture media with minimal organic co-solvent requirements.

Reference Compound for Non-Phosphopeptide Inhibitor Design and Lead Optimization

As the most potent inhibitor identified from a systematic SAR campaign evaluating N-terminal hydroxyl aromatic acid substitutions on the pYEEIE scaffold [1], Caffeic acid-pYEEIE TFA is an essential reference standard for medicinal chemistry efforts aimed at developing novel non-phosphopeptide SH2 domain inhibitors. The demonstrated >600-fold affinity differential between the optimized caffeic acid-pYEEIE and the DOPA-substituted analog [1] provides critical benchmarking data for evaluating new chemical entities. Researchers seeking to improve cellular permeability, metabolic stability, or oral bioavailability of SH2 domain inhibitors can use Caffeic acid-pYEEIE TFA as the high-affinity benchmark against which novel analogs are compared in both in vitro binding assays and cell-based functional assays.

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